L-692,585 - 145455-35-2

L-692,585

Catalog Number: EVT-384981
CAS Number: 145455-35-2
Molecular Formula: C32H37N7O3
Molecular Weight: 567.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-692,585 is a synthetic, non-peptidyl growth hormone secretagogue (GHS) that acts as a potent agonist of the ghrelin receptor (GHS-R1a). [ [], [], [], [], [], [], [] ] This compound belongs to the benzolactam class of GH secretagogues and was developed based on the structure of earlier peptidyl GHSs like GHRP-6. [ [], [], [] ] L-692,585 exhibits high affinity for GHS-R1a and effectively stimulates the release of growth hormone (GH) both in vivo and in vitro. [ [], [], [], [], [] ] It has been instrumental in research exploring the ghrelin/GHS-R1a system and its role in various physiological processes, particularly GH secretion and its downstream effects.

L-692,429

  • Compound Description: L-692,429 is a non-peptidyl growth hormone secretagogue (GHS) that acts as an agonist at the ghrelin receptor. It stimulates growth hormone (GH) release from the pituitary gland.
  • Relevance: L-692,585 is a 2-hydroxypropyl derivative of L-692,429 and exhibits a higher potency in stimulating GH release compared to its parent compound. Both compounds act as agonists at the ghrelin receptor.

MK-677 (Ibutamoren)

  • Compound Description: MK-677, also known as Ibutamoren, is a non-peptidyl growth hormone secretagogue. Like L-692,585, it acts as an agonist at the ghrelin receptor, stimulating GH release.
  • Relevance: Both MK-677 and L-692,585 are potent non-peptidyl GH secretagogues that act via the ghrelin receptor. They are structurally distinct but share a similar mechanism of action.

GHRP-6 (Growth Hormone-Releasing Peptide-6)

  • Compound Description: GHRP-6 is a synthetic hexapeptide that acts as a growth hormone secretagogue. It stimulates GH release through the ghrelin receptor.
  • Relevance: While both GHRP-6 and L-692,585 stimulate GH release via the ghrelin receptor, they differ in their chemical structure. GHRP-6 is a peptide, whereas L-692,585 is a non-peptidyl compound. L-692,585 exhibits a longer duration of action compared to GHRP-6.

Ghrelin

  • Compound Description: Ghrelin is an endogenous peptide hormone that acts as the natural ligand for the ghrelin receptor. It stimulates GH release and plays a crucial role in appetite regulation and energy balance.
  • Relevance: L-692,585 mimics the effects of ghrelin by acting as an agonist at the ghrelin receptor, thereby stimulating GH release.

Human Growth Hormone-Releasing Hormone (hGHRH)

  • Compound Description: hGHRH is a hypothalamic peptide hormone that stimulates the synthesis and release of GH from the pituitary gland.

Somatostatin

  • Compound Description: Somatostatin is a peptide hormone that inhibits the release of GH from the pituitary gland.
  • Relevance: Somatostatin acts as a physiological antagonist to the GH-releasing effects of L-692,585.

[d-Arg1,d-Phe5,d-Trp7,9,Leu11]Substance P

  • Relevance: While L-692,585 activates the ghrelin receptor to stimulate GH release, [d-Arg1,d-Phe5,d-Trp7,9,Leu11]Substance P has the opposite effect, suppressing ghrelin receptor activity.

8. Atractylodin* Compound Description: Atractylodin is a natural compound isolated from the rhizomes of Atractylodes lancea Thunb. It has been shown to act as an agonist of the ghrelin receptor. * Relevance: Both Atractylodin and L-692,585 share the ability to activate the ghrelin receptor and promote similar downstream effects, such as increased intracellular Ca2+ and myosin light chain phosphorylation.

Source and Classification

L-692585 was developed by Merck & Co., Inc., and is part of a broader class of compounds known as growth hormone secretagogues. These agents are designed to mimic the action of ghrelin, a hormone that plays a crucial role in stimulating appetite and growth hormone release. The compound is characterized as a selective GHS-R agonist, which means it specifically activates the GHS-R without affecting other receptor types significantly.

Synthesis Analysis

The synthesis of L-692585 involves several key steps, utilizing readily available starting materials. A notable method described in the literature includes:

  1. Starting Material: The synthesis begins with 4-hydroxy-6-methyl-2-pyrone.
  2. Refluxing with N-Methylamine: This step yields a 4-hydroxy substituted pyridone in a yield of approximately 55%.
  3. Methoxy Derivative Formation: The pyridone is then transformed into its methoxy derivative with a yield of about 61%.
  4. Iodination: Selective iodination at the C-3 position results in another intermediate compound with a yield of 36%.
  5. Trifluoromethylation: Methyl 2,2-difluoro-2-(fluorosulfonyl) acetate is employed for trifluoromethylation, leading to the final product, L-692585 .
Molecular Structure Analysis

L-692585 has a complex molecular structure that can be analyzed through various spectroscopic techniques:

  • Molecular Formula: The compound has a specific molecular formula that can be derived from its structural components.
  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy reveals details about the hydrogen and carbon environments within the molecule, allowing for confirmation of its structure.
  • Infrared (IR) Spectroscopy: IR spectra provide information on functional groups present within the compound, indicating the presence of specific bonds based on absorption peaks.
  • Mass Spectrometry: High-resolution mass spectrometry confirms the molecular weight and composition, validating the synthesis process .

The precise three-dimensional arrangement of atoms in L-692585 can be further elucidated using computational modeling techniques such as molecular dynamics simulations.

Chemical Reactions Analysis

L-692585 participates in several chemical reactions primarily related to its interaction with biological systems:

  1. Agonistic Activity: As an agonist of GHS-R, L-692585 binds to the receptor and mimics ghrelin's effects, leading to increased intracellular calcium levels and subsequent growth hormone release.
  2. Receptor Desensitization: Prolonged exposure to L-692585 may lead to receptor desensitization, where the responsiveness of GHS-R diminishes over time .
  3. Biochemical Pathways: The compound influences various signaling pathways associated with growth hormone release, including interactions with GHRH (growth hormone-releasing hormone) and somatostatin.

These reactions highlight L-692585's role not only as a pharmacological agent but also as a tool for studying receptor dynamics and hormonal regulation.

Mechanism of Action

The mechanism by which L-692585 exerts its effects involves several key processes:

  1. Binding Affinity: L-692585 exhibits high binding affinity for GHS-R, which leads to receptor activation.
  2. Signal Transduction: Upon binding, it initiates intracellular signaling cascades that result in increased calcium ion concentration within cells.
  3. Growth Hormone Release: This signaling ultimately stimulates the anterior pituitary gland to release growth hormone into circulation .

Studies have shown that infusion of L-692585 in animal models leads to significant changes in mRNA levels for GHS-R, indicating feedback mechanisms at play where prolonged exposure may downregulate receptor expression .

Physical and Chemical Properties Analysis

L-692585 possesses distinct physical and chemical properties that are critical for its function:

  • Solubility: The compound's solubility characteristics influence its bioavailability and pharmacokinetics.
  • Melting Point: Determined using standard methods, providing insight into thermal stability.
  • Spectroscopic Data: Detailed spectroscopic analyses (NMR, IR) provide comprehensive data on molecular interactions and functional groups present .

Understanding these properties is essential for optimizing formulations and therapeutic applications.

Applications

L-692585 has several potential applications in scientific research and medicine:

  1. Growth Hormone Disorders: It may be used as a therapeutic agent for conditions related to growth hormone deficiency or disorders.
  2. Metabolic Research: Investigating its role in metabolic regulation through ghrelin signaling pathways can provide insights into obesity and metabolic syndrome.
  3. Neuroscience Studies: Its effects on neuronal signaling pathways suggest potential applications in neurodegenerative diseases or cognitive function enhancement .

Properties

CAS Number

145455-35-2

Product Name

L-692585

IUPAC Name

3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide

Molecular Formula

C32H37N7O3

Molecular Weight

567.7 g/mol

InChI

InChI=1S/C32H37N7O3/c1-21(40)19-33-32(2,3)18-29(41)34-27-17-16-24-8-4-7-11-28(24)39(31(27)42)20-22-12-14-23(15-13-22)25-9-5-6-10-26(25)30-35-37-38-36-30/h4-15,21,27,33,40H,16-20H2,1-3H3,(H,34,41)(H,35,36,37,38)/t21-,27-/m1/s1

InChI Key

AYBCFPXLXOLPIZ-JIPXPUAJSA-N

SMILES

CC(CNC(C)(C)CC(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O

Synonyms

N-((R)-1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-3-(((R)-2-hydroxypropyl)amino)-3-methylbutanamide

Canonical SMILES

CC(CNC(C)(C)CC(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O

Isomeric SMILES

C[C@H](CNC(C)(C)CC(=O)N[C@@H]1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.